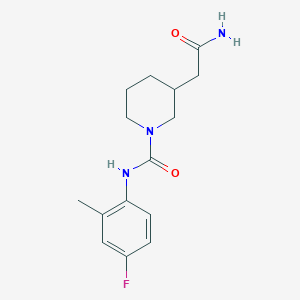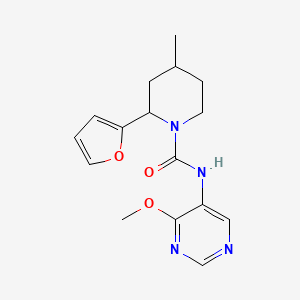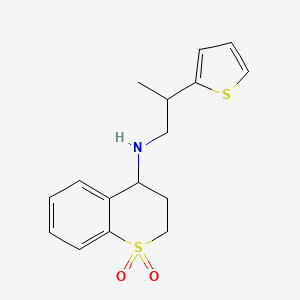![molecular formula C12H15N3O2S2 B7663840 3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole](/img/structure/B7663840.png)
3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It has been extensively studied in scientific research for its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and certain fungi. In addition, it has been shown to inhibit the activity of certain proteases and kinases, which are involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole is its high yield and purity, making it suitable for large-scale production. In addition, its potential applications in various fields make it a versatile compound for scientific research. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole. One direction is to further investigate its potential as an anticancer agent, with studies focusing on its mechanism of action and efficacy in vivo. Another direction is to explore its potential as a protease inhibitor, with studies focusing on its selectivity and potency. Additionally, further studies could investigate its potential as a fungicide, with a focus on its efficacy against a wider range of fungi.
Méthodes De Synthèse
The synthesis of 3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole involves the reaction of 2-methylsulfonylbenzaldehyde with ethyl hydrazinecarboxylate in the presence of a catalytic amount of acetic acid. The resulting product is then treated with thionyl chloride to obtain the final compound. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, it has been investigated as a potential anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its potential use as a protease inhibitor, with studies demonstrating its ability to inhibit the activity of certain proteases. In agriculture, it has been investigated for its potential use as a fungicide, with studies showing its ability to inhibit the growth of certain fungi.
Propriétés
IUPAC Name |
3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-3-11-13-12(15-14-11)8-18-9-6-4-5-7-10(9)19(2,16)17/h4-7H,3,8H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXIBKKNMYGJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)CSC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B7663758.png)
![2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone](/img/structure/B7663766.png)

![Methyl 2,4-difluoro-5-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methylamino]benzoate](/img/structure/B7663776.png)

![3-(2-amino-2-oxoethyl)-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7663789.png)
![N-[4-(dimethylamino)-2,6-dimethylphenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7663795.png)
![4-[5-[(4-Fluoro-2-methoxyanilino)methyl]-1,3,4-oxadiazol-2-yl]benzonitrile](/img/structure/B7663815.png)
![3-Ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole](/img/structure/B7663825.png)

![(2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7663844.png)
![3-methyl-2-phenyl-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]azetidine-1-carboxamide](/img/structure/B7663847.png)
![Methyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methylamino]-5-methylbenzoate](/img/structure/B7663850.png)
![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide](/img/structure/B7663855.png)
